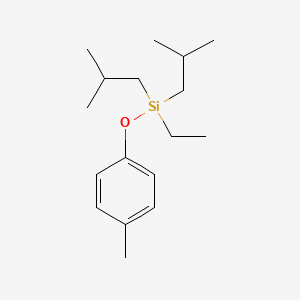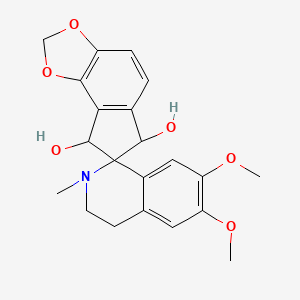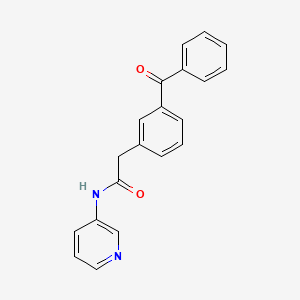
Agn-PC-0nig3C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nig3C is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nig3C typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are meticulously optimized to ensure high yield and purity of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and cost-effective production of large quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0nig3C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s molecular structure.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully selected to optimize the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Agn-PC-0nig3C has a wide range of applications in scientific research. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment. In industry, the compound is utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Agn-PC-0nig3C involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, such as enzyme inhibition, signal transduction modulation, and gene expression regulation.
Comparison with Similar Compounds
Agn-PC-0nig3C is unique compared to other similar compounds due to its distinct molecular structure and properties. Similar compounds include Agn-PC-0nig3B and Agn-PC-0nig3D, which share some structural similarities but differ in their reactivity and applications. The uniqueness of this compound lies in its enhanced stability and versatility, making it a preferred choice for various scientific and industrial applications.
Properties
CAS No. |
61074-85-9 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-phenyl-9,9a-dihydro-1H-xanthene |
InChI |
InChI=1S/C19H16O/c1-2-6-14(7-3-1)15-10-11-19-17(12-15)13-16-8-4-5-9-18(16)20-19/h1-11,17H,12-13H2 |
InChI Key |
HVCWNIQPVKNTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)







![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)

![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)

